3-Methoxy-2-nitrobenzaldehyde
Overview
Description
3-Methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula CH₃OC₆H₃(NO₂)CHO and a molecular weight of 181.15 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
It’s known to react with methyl vinyl ketone (mvk) in the presence of a catalyst .
Mode of Action
3-Methoxy-2-nitrobenzaldehyde undergoes a reaction catalyzed by 1,4-diaza bicyclo [2.2.2]octane (DABCO) with MVK . This reaction results in the formation of a normal Baylis-Hillman adduct, the MVK dimer, and a pair of diastereomeric bis-(MVK)Baylis-Hillman adducts .
Biochemical Pathways
The compound is involved in the baylis-hillman reaction, which is a carbon-carbon bond-forming reaction used in organic chemistry .
Result of Action
The reaction of this compound with MVK results in the formation of a normal Baylis-Hillman adduct, the MVK dimer, and a pair of diastereomeric bis-(MVK)Baylis-Hillman adducts . These products can be used in further chemical reactions.
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reaction rate and the formation of the products .
Biochemical Analysis
Biochemical Properties
3-Methoxy-2-nitrobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as 1,4-diaza bicyclo[2.2.2]octane (DABCO) and methyl vinyl ketone (MVK) to form Baylis-Hillman adducts . These interactions are essential for the formation of various molecular structures, including diastereomeric bis-(MVK)Baylis-Hillman adducts . The nature of these interactions involves the catalytic activity of DABCO, which facilitates the reaction between this compound and MVK.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by participating in reactions that alter cell signaling pathways and gene expression. For instance, the compound’s interaction with MVK and DABCO can lead to the formation of products that impact cellular metabolism and signaling . These effects are crucial for understanding how this compound can be used in biochemical research and potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound undergoes a DABCO-catalyzed reaction with MVK, resulting in the formation of Baylis-Hillman adducts . This reaction involves the nucleophilic attack of MVK on the carbonyl group of this compound, followed by the formation of a new carbon-carbon bond. The molecular mechanism also includes enzyme inhibition or activation, depending on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, which may affect its efficacy in biochemical reactions . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical properties, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing harm . Understanding these dosage effects is crucial for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s reaction with MVK, catalyzed by DABCO, is a key metabolic pathway that leads to the formation of Baylis-Hillman adducts . These pathways are essential for the compound’s role in biochemical synthesis and its impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
3-Methoxy-2-nitrobenzaldehyde can be synthesized through several methods. One common synthetic route involves the nitration of 3-methoxybenzaldehyde using a mixture of nitric acid and sulfuric acid . The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-nitration. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Scientific Research Applications
3-Methoxy-2-nitrobenzaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
3-Methoxy-2-nitrobenzaldehyde can be compared with other similar compounds, such as:
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Vanillin is a flavoring agent with a similar structure but with a hydroxyl group instead of a nitro group.
2-Methoxy-4-nitrobenzaldehyde: This compound has the methoxy and nitro groups in different positions on the benzene ring, leading to different chemical properties and reactivity.
3-Hydroxy-4-nitrobenzaldehyde: This compound has a hydroxyl group instead of a methoxy group, which affects its solubility and reactivity
This compound is unique due to its specific substitution pattern, which influences its chemical behavior and applications in various fields.
Properties
IUPAC Name |
3-methoxy-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTUACILWWLIJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201097 | |
Record name | 3-Methoxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201097 | |
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Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fine slightly yellow crystals; [Sigma-Aldrich MSDS] | |
Record name | 3-Methoxy-2-nitrobenzaldehyde | |
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CAS No. |
53055-05-3 | |
Record name | 3-Methoxy-2-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53055-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methoxy-2-nitrobenzaldehyde | |
Source | ChemIDplus | |
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Record name | 53055-05-3 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172558 | |
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Record name | 3-Methoxy-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
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Record name | 3-methoxy-2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.012 | |
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Record name | 3-METHOXY-2-NITROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W88LZM8VP | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the Baylis-Hillman reaction of 3-Methoxy-2-nitrobenzaldehyde with methyl vinyl ketone unique?
A1: Unlike simpler benzaldehyde derivatives, the reaction of this compound with methyl vinyl ketone, catalyzed by DABCO, yields a complex mixture of products. [] This includes the expected Baylis-Hillman adduct, the methyl vinyl ketone dimer, and interestingly, two diastereomeric bis-(methyl vinyl ketone) Baylis-Hillman adducts. [] This suggests that the additional substituents on the aromatic ring, specifically the methoxy and nitro groups, significantly influence the reaction pathway and product distribution.
Q2: How does the paper elucidate the mechanism behind this complex reaction?
A2: The researchers utilized ¹H NMR spectroscopy to monitor the reaction kinetics. [] By analyzing the changes in reactant and product concentrations over time, they were able to gain insights into the competing reaction pathways leading to the various observed products. This kinetic data provides a deeper understanding of the factors influencing product distribution in this specific Baylis-Hillman reaction.
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